tert-Butyl 3-amino-5-(4-fluorobenzyl)picolinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl 3-amino-5-(4-fluorobenzyl)picolinate: is a chemical compound with the molecular formula C₁₇H₁₉FN₂O₂ and a molecular weight of 302.34 g/mol . This compound is characterized by the presence of a tert-butyl ester group, an amino group, and a fluorobenzyl group attached to a picolinate core. It is primarily used in research settings and has various applications in chemistry and biology.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-amino-5-(4-fluorobenzyl)picolinate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Picolinate Core: The picolinate core can be synthesized through a condensation reaction between a suitable aldehyde and an amine, followed by cyclization.
Introduction of the Fluorobenzyl Group: The fluorobenzyl group can be introduced via a nucleophilic substitution reaction using a fluorobenzyl halide and a suitable nucleophile.
tert-Butyl Ester Formation: The tert-butyl ester group is typically introduced through esterification using tert-butyl alcohol and an acid catalyst.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the public domain. the synthesis likely involves similar steps as the laboratory methods but on a larger scale, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can target the picolinate core or the fluorobenzyl group, resulting in the formation of reduced derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products:
Oxidation Products: Nitroso or nitro derivatives.
Reduction Products: Reduced picolinate or fluorobenzyl derivatives.
Substitution Products: Compounds with substituted fluorobenzyl groups.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, particularly in transition metal-catalyzed processes.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology:
Biochemical Studies: The compound can be used to study enzyme interactions and biochemical pathways involving picolinate derivatives.
Medicine:
Drug Development:
Industry:
Wirkmechanismus
The mechanism of action of tert-Butyl 3-amino-5-(4-fluorobenzyl)picolinate involves its interaction with specific molecular targets. The amino group and the picolinate core can form hydrogen bonds and coordinate with metal ions, respectively. These interactions can modulate the activity of enzymes and other proteins, affecting various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
- tert-Butyl 3-amino-5-(4-chlorobenzyl)picolinate
- tert-Butyl 3-amino-5-(4-methylbenzyl)picolinate
- tert-Butyl 3-amino-5-(4-bromobenzyl)picolinate
Comparison:
- tert-Butyl 3-amino-5-(4-fluorobenzyl)picolinate is unique due to the presence of the fluorine atom, which can significantly affect its reactivity and interactions compared to its chloro, methyl, and bromo analogs. The fluorine atom can enhance the compound’s stability and alter its electronic properties, making it more suitable for specific applications .
Eigenschaften
Molekularformel |
C17H19FN2O2 |
---|---|
Molekulargewicht |
302.34 g/mol |
IUPAC-Name |
tert-butyl 3-amino-5-[(4-fluorophenyl)methyl]pyridine-2-carboxylate |
InChI |
InChI=1S/C17H19FN2O2/c1-17(2,3)22-16(21)15-14(19)9-12(10-20-15)8-11-4-6-13(18)7-5-11/h4-7,9-10H,8,19H2,1-3H3 |
InChI-Schlüssel |
MAJAXIIWWMUQST-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)C1=C(C=C(C=N1)CC2=CC=C(C=C2)F)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.